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Executive Summary

N-Methylanabasine (1-methylanabasine; 3-(1-methylpiperidin-2-yl)pyridine) is a minor pyridine
alkaloid found in Nicotiana species (e.g., N. tabacum, N. glauca).[1] Structurally homologous to
nicotine, it possesses a piperidine ring in place of nicotine’s pyrrolidine ring. While less
abundant than its parent compound anabasine, N-methylanabasine is a critical analyte in
tobacco chemistry and a pharmacological probe for nicotinic acetylcholine receptors (nAChRS).

[1]

This guide provides a rigorous technical breakdown of its structure elucidation via NMR/MS,
physicochemical properties, synthesis pathways, and pharmacological interactions.

Chemical Structure & Elucidation

The unambiguous identification of N-methylanabasine relies on distinguishing it from its
structural isomers (e.g., nicotine, anatabine) and its demethylated parent, anabasine.

Structural Connectivity
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The molecule consists of a 3-substituted pyridine ring linked to the C2 position of an N-
methylated piperidine ring.[1] It possesses one chiral center at the C2' position of the piperidine
ring, naturally occurring primarily as the (S)-enantiomer.

Molecular Formula: C11HieN2 Molecular Weight: 176.26 g/mol Monoisotopic Mass: 176.1313
Da

Spectroscopic Diagnostics

The following data summarizes the diagnostic signals required for structural confirmation.

Mass Spectrometry (EI/ESI)

In Electron lonization (El) MS, N-methylanabasine exhibits a fragmentation pattern distinct
from nicotine due to the stability of the piperidine ring.

lon Type miz Interpretation

Molecular lon [M]+ 176 Parent molecule (Ci1HisN2).[1]

Loss of pyridine radical
(CsHaN[1]*). The N-

Base Peak 98 T o
methylpiperidinyl cation is the
dominant fragment.[1]

[M — CHs]+.[1] Loss of N-

Fragment 161
methyl group.[1]

Loss of propyl chain from

Fragment 133 piperidine ring (retro-Diels-

Alder type fragmentation).[1]

Nuclear Magnetic Resonance (NMR)

The presence of the N-methyl group is the primary differentiator from anabasine.

Table 1: Diagnostic NMR Resonances (CDCIs) Note: Chemical shifts are approximate and
solvent-dependent.

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/a-71623
https://www.benchchem.com/product/b1209678/docs?utm_src=pdf-body#n-methylanabasine-structural-elucidation-synthesis-and-pharmacological-profiling
https://pubchem.ncbi.nlm.nih.gov/compound/a-71623
https://pubchem.ncbi.nlm.nih.gov/compound/a-71623
https://pubchem.ncbi.nlm.nih.gov/compound/a-71623
https://pubchem.ncbi.nlm.nih.gov/compound/a-71623
https://pubchem.ncbi.nlm.nih.gov/compound/a-71623
https://pubchem.ncbi.nlm.nih.gov/compound/a-71623
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209678?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Nucleus

Position

. . Assighment
Shift (6 ppm) Multiplicity .
Logic

1H

N-CHs

Diagnostic N-
methyl signal.[1]
Upfield from
2.10-2.25 Singlet (3H) nicotine's N-Me
(~2.[1]2) due to
ring size effects.

[1]

1H

Py-H2

Deshielded by
ring nitrogen;

8.45 - 8.55 Doublet ]
typical a-proton.

[1]

1H

Py-H6

o-proton, slightly
Doublet of
8.40 — 8.50 less deshielded

doublets
than H2.[1]

1H

Py-H4

y-proton;
diagnostic

7.60—-7.75 Multiplet )
coupling to H5.

[1]

1H

Py-H5

B-proton; most
Doublet of shielded

doublets aromatic signal.

[1]

7.20-7.30

1H

Pip-H2'

Methine proton

at the linkage
2.90-3.10 Multiplet point; shift

confirms N-

alkylation.[1]

13C

N-CHs

Diagnostic
~40.0-44.0 CHs carbon signal for
N-methylation.[1]
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Structural Visualization

The following diagram illustrates the connectivity and the key fragmentation pathway used in
MS identification.
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Figure 1: Structural composition and primary Mass Spectrometry fragmentation pathway of N-
Methylanabasine.[1]

Physicochemical Properties[1][2][3][4]

Understanding the physicochemical profile is essential for isolation and formulation. N-
Methylanabasine is a ditertiary base.[1]
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Property Value (Approx.) Context
o Weakly basic; protonates only
pKai (Pyridine N) 3.2 ) ]
in strong acid.[1]
Moderately basic; similar to N-
methylpiperidine.[1
pKaz (Piperidine N) 8.8-9.2 yiPip g

Protonated at physiological
pH.[1]

Slightly more lipophilic than
LogP (Octanol/Water) 1.25 anabasine (LogP ~0.[1]97) due
to methylation.[1]

High boiling point oil;

Boiling Point ~288°C .
amenable to GC analysis.[1]
Miscible with MeOH, EtOH,

Solubility High CHCIs. Water soluble as a salt.

[1]

Synthesis and Isolation Protocols
Synthesis via Eschweiler-Clarke Methylation

The most reliable route to N-methylanabasine from the commercially available anabasine is
reductive methylation.[1] This method avoids quaternary salt formation common with alkyl
halides.[1]

Reaction Mechanism:

» Condensation of anabasine (secondary amine) with formaldehyde to form an iminium ion.[1]
¢ Reduction of the iminium ion by formic acid (hydride donor) to the N-methyl tertiary amine.[1]
o Evolution of CO2 as a byproduct.

Protocol:

» Reagents: Anabasine (1 eq), Formaldehyde (37% aq., 2.5 eq), Formic acid (98%, 5 eq).
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e Procedure: Mix anabasine with formic acid at 0°C. Add formaldehyde dropwise. Reflux at
90-100°C for 4—6 hours until CO2 evolution ceases.[1]

o Workup: Basify with NaOH to pH > 12. Extract with dichloromethane (DCM).[1] Dry organic
layer over MgSQOa4 and concentrate.

« Purification: Distillation or Flash Chromatography (Silica; DCM:MeOH:NH4OH).[1]

Isolation from Plant Matrix

Isolation from Nicotiana requires separation from the dominant alkaloid, nicotine.
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Figure 2: Isolation workflow for N-Methylanabasine from plant biomass.[1]
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Pharmacological Properties[1][4][5]
Mechanism of Action

N-Methylanabasine acts as an agonist at nicotinic acetylcholine receptors (NnAChRs).[1]

o Receptor Subtypes: It binds to both a432 (high affinity nicotine site) and a7 (homomeric)
receptors.[1]

o Potency: Generally exhibits lower potency compared to nicotine and anabasine. The
methylation of the secondary nitrogen in anabasine typically reduces affinity for the a4p2
subtype due to steric hindrance preventing optimal cation-pi interaction with the receptor's
tryptophan residues.

o Stereoselectivity: The (S)-enantiomer is typically more bioactive, following the pattern of
nicotine.

Metabolism

In mammalian systems (rat/rabbit liver models), N-methylanabasine undergoes:
» N-Demethylation: Reversion to anabasine (catalyzed by CYP450 enzymes).[1]

e C-Oxidation: Formation of N-methyl-6-oxoanabasine (analogous to the nicotine-to-cotinine
pathway).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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